5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
The compound 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core, a five-membered heterocycle known for its metabolic stability and versatility in drug design. At position 3, it bears a 4-methylphenyl group, while position 5 is substituted with a pyrrolidine ring modified by a 2-chlorophenylacetyl moiety. The 2-chlorophenyl group may enhance lipophilicity, while the acetylated pyrrolidine could influence binding affinity through hydrogen bonding or steric effects .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-8-10-15(11-9-14)20-23-21(27-24-20)18-7-4-12-25(18)19(26)13-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRHBNJZCROIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities.
Mode of Action
For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to enantioselective proteins.
Biochemical Pathways
For example, some pyrrolidine derivatives have been found to modulate androgen receptor pathways.
Biological Activity
5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C21H20ClN3O2
- Molecular Weight : 381.9 g/mol
- CAS Number : 1798633-77-8
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. It has been shown to interact with proteins involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 0.2757357 | Cytotoxicity |
| PC-3 (Prostate) | 0.41785 | Inhibition of growth |
| HeLa (Cervical) | Not specified | Apoptosis induction |
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.
- Tested Microorganisms : Staphylococcus aureus, Escherichia coli
- Results : Effective inhibition at concentrations as low as 10 µg/mL.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential.
- Acetylcholinesterase (AChE) Inhibition : Important for neurodegenerative disease treatment.
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| AChE | 85% |
| Urease | 70% |
Research Findings
A study published in PubMed Central indicated that derivatives of oxadiazoles exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural modifications in these compounds significantly influence their biological efficacy .
Case Studies
- Cytotoxicity Assay :
- Antimicrobial Testing :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The specific structure of 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole may enhance its ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
2. Neuroprotective Effects
The compound's neuroprotective properties have been investigated in the context of neurodegenerative diseases. It is hypothesized that the oxadiazole moiety can modulate neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's and Parkinson's diseases. Preliminary studies suggest that it may help protect neuronal cells from damage by reducing reactive oxygen species (ROS) levels .
3. Antimicrobial Properties
Recent investigations have also highlighted the antimicrobial potential of this compound. Its structural characteristics allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics against resistant strains .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its effects is still under study. However, it is believed to involve modulation of receptor activity and signaling pathways related to cell survival and apoptosis. For example, its interaction with NMDA receptors may contribute to its neuroprotective effects .
2. Drug Development
Given its promising biological activities, this compound is being explored for drug development purposes. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects. The goal is to create more potent analogs that can be used in clinical settings .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for creating advanced materials with specific thermal and mechanical properties. Its inclusion can enhance the material's resistance to degradation and improve overall stability under various environmental conditions .
Case Studies
These case studies underline the versatility of this compound across different research domains.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Structural and Functional Differences
Substituent Effects at Position 5
- ’s Antiviral Analogues : The 2-phenylethyl-pyrrolidine substituent lacks the acetyl group but includes a bulky aromatic chain, which may improve target engagement in viral proteases. Stereochemistry (3R vs. 3S) in these compounds significantly affects activity, suggesting that the target compound’s stereochemistry (if present) could be critical .
Substituent Effects at Position 3
- The target’s 4-methylphenyl group is a simple aryl substituent, common in kinase inhibitors for π-π stacking. ’s 3-trifluoromethylphenyl group adds both lipophilicity and steric bulk, which could enhance binding to hydrophobic pockets but reduce solubility .
Physicochemical and Pharmacological Implications
- Electron Effects : The acetyl group in the target is less electron-withdrawing than ’s sulfonyl group, possibly favoring nucleophilic interactions in enzymatic binding sites .
- Steric Considerations : The 4-methylphenyl group at position 3 provides moderate steric bulk, balancing target affinity and solubility better than ’s trifluoromethylphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
